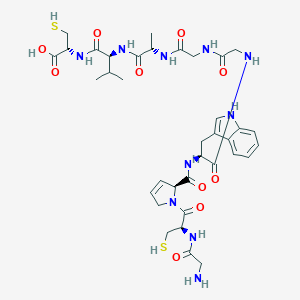

Sap-IV

Description

Properties

CAS No. |

127027-49-0 |

|---|---|

Molecular Formula |

C36H50N10O10S2 |

Molecular Weight |

847 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C36H50N10O10S2/c1-18(2)30(34(53)44-25(17-58)36(55)56)45-31(50)19(3)41-29(49)15-39-28(48)14-40-32(51)23(11-20-13-38-22-8-5-4-7-21(20)22)43-33(52)26-9-6-10-46(26)35(54)24(16-57)42-27(47)12-37/h4-9,13,18-19,23-26,30,38,57-58H,10-12,14-17,37H2,1-3H3,(H,39,48)(H,40,51)(H,41,49)(H,42,47)(H,43,52)(H,44,53)(H,45,50)(H,55,56)/t19-,23-,24-,25-,26-,30-/m0/s1 |

InChI Key |

YSYPOJWBJYUONL-LBVFRJGZSA-N |

SMILES |

CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3C=CCN3C(=O)C(CS)NC(=O)CN |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3C=CCN3C(=O)[C@H](CS)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3C=CCN3C(=O)C(CS)NC(=O)CN |

Synonyms |

Gly-cyclic(Cys-Pro-Trp-Gly-Gly-Ala-Val-Cys) SAP-IV protein, Diadema setosum sperm-activating peptide IV, Diadema setosum |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of SLAM-Associated Protein (SAP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLAM-Associated Protein (SAP), also known as SH2D1A, is a pivotal intracellular adaptor protein predominantly expressed in T lymphocytes, Natural Killer (NK) cells, and NKT cells. It plays a critical role in modulating signal transduction downstream of the Signaling Lymphocytic Activation Molecule (SLAM) family of receptors, thereby orchestrating a wide range of immune responses. Dysregulation of SAP function is centrally implicated in the pathogenesis of X-linked lymphoproliferative disease (XLP), a rare and severe immunodeficiency.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism of action of SAP, detailing its interactions, the signaling pathways it governs, and the experimental methodologies used for its study.

Molecular Structure and Domain Organization

SAP is a relatively small protein, consisting almost entirely of a single Src Homology 2 (SH2) domain.[4] Unlike typical adaptor proteins, SAP lacks other recognizable protein-protein interaction domains or catalytic activity. Its function is primarily mediated by the unique binding properties of its SH2 domain. The SH2 domain of SAP is exceptional in that it can bind to specific tyrosine-based motifs, known as Immune-receptor Tyrosine-based Switch Motifs (ITSMs), found in the cytoplasmic tails of SLAM family receptors, in both a phosphorylation-dependent and -independent manner.[5][6]

Mechanism of Action: A Dual Function Adaptor

The mechanism of action of SAP is multifaceted, primarily revolving around its ability to act as both a molecular shield and a scaffold to recruit and activate downstream signaling molecules.

The "Shielding" Model: Preventing Inhibitory Signals

Upon ligation of SLAM family receptors, their cytoplasmic ITSM domains can be phosphorylated. In the absence of SAP, these phosphorylated tyrosines can recruit SH2 domain-containing phosphatases such as SHP-1, SHP-2, and SHIP-1.[7] The recruitment of these phosphatases leads to the dephosphorylation of the receptors and other signaling intermediates, thereby dampening or terminating the activating signal.

SAP, by binding with high affinity to the ITSM domains, sterically hinders the access of these phosphatases to the phosphorylated tyrosines.[7] This "shielding" function prevents the dephosphorylation of SLAM receptors and sustains the downstream activating signals.

The "Scaffolding" Model: Recruitment and Activation of Fyn Kinase

Beyond its protective role, SAP acts as a crucial scaffold, linking SLAM family receptors to the Src-family protein tyrosine kinase, Fyn.[8][9] The SH2 domain of SAP possesses a distinct surface that facilitates a direct, non-canonical interaction with the SH3 domain of Fyn.[5][8] This interaction is critical for the majority of SAP's functions.

Upon binding of a SLAM family receptor to its ligand, SAP is recruited to the receptor's cytoplasmic tail. This recruitment, in turn, brings Fyn into close proximity to the receptor complex. This localized concentration of Fyn is thought to relieve its autoinhibitory conformation, leading to its activation.[8][9] Activated Fyn then phosphorylates tyrosine residues on the SLAM receptors and other downstream substrates, propagating the signaling cascade.[7][10]

Downstream Signaling Pathways

The activation of the SLAM-SAP-Fyn signaling module initiates several downstream pathways that are critical for lymphocyte function.

In T Lymphocytes:

In T cells, SAP signaling is crucial for the differentiation of T helper (Th) cells, particularly promoting a Th2-biased immune response.[5] This is achieved through the activation of pathways involving:

-

PKC-θ and NF-κB: The SAP-Fyn complex can lead to the activation of Protein Kinase C-theta (PKC-θ) and the subsequent activation of the transcription factor NF-κB.[11]

-

Vav-1: SAP-dependent signaling can also lead to the activation of the guanine nucleotide exchange factor Vav-1.[12]

These pathways culminate in the production of Th2 cytokines, such as IL-4, which are important for humoral immunity.[11]

In Natural Killer (NK) Cells:

In NK cells, SAP is essential for their cytotoxic function against target cells.[12][13] The engagement of SLAM family receptors like 2B4 on NK cells triggers a SAP-dependent activation cascade. This involves the recruitment and activation of Fyn, which in turn activates Vav-1.[12] This signaling pathway enhances the formation of conjugates between NK cells and their targets, and promotes cytotoxicity and cytokine secretion.[12] In the absence of SAP, engagement of these receptors can paradoxically lead to an inhibitory signal.[12]

Quantitative Data

The interactions within the SLAM-SAP-Fyn signaling pathway have been characterized by quantitative binding studies. The following table summarizes key dissociation constants (Kd) for these interactions. A lower Kd value indicates a higher binding affinity.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference(s) |

| SAP SH2 Domain and Fyn SH3 Domain | Structural Analysis | 3.45 µM | [5] |

| SAP and phosphorylated CRACC (SLAMF7) ITSM2 peptide | SPR | 0.44 µM | [11] |

| SAP and phosphorylated CD244 (SLAMF4) ITSM1 peptide | SPR | 0.18 µM | [11] |

| EAT-2 and phosphorylated CRACC (SLAMF7) ITSM2 peptide | SPR | 0.003 µM | [11] |

| EAT-2 and phosphorylated CD244 (SLAMF4) ITSM1 peptide | SPR | 0.02 µM | [11] |

Note: EAT-2 is another SAP-related adaptor protein. SPR: Surface Plasmon Resonance

Currently, there is limited publicly available data on specific IC50 values for inhibitors of the SAP signaling pathway.[7][14]

Signaling Pathway and Experimental Workflow Diagrams

Caption: SLAM-SAP Signaling Pathway in T Helper Cells.

Caption: Experimental Workflow for Co-Immunoprecipitation.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for SAP-SLAM Interaction

This protocol is designed to demonstrate the in vivo interaction between SAP and a SLAM family receptor (e.g., SLAMF1).[2][15][16]

a. Materials:

-

Cell line expressing endogenous or transfected tagged SAP and SLAMF1 (e.g., Jurkat T cells).

-

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: Rabbit anti-SAP and Mouse anti-SLAMF1.

-

Protein A/G magnetic beads.

-

Elution buffer: 0.1 M Glycine-HCl, pH 2.5.

-

Neutralization buffer: 1 M Tris-HCl, pH 8.5.

-

SDS-PAGE and Western blotting reagents.

b. Protocol:

-

Cell Lysis: Harvest approximately 1x10^7 cells and wash with ice-cold PBS. Lyse the cells in 1 mL of ice-cold Co-IP lysis buffer for 30 minutes on ice with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add 20 µL of Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Pellet the beads using a magnetic stand and transfer the supernatant to a new tube. Add 2-5 µg of anti-SAP antibody and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Co-IP wash buffer.

-

Elution: Resuspend the beads in 50 µL of elution buffer and incubate for 5 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing 5 µL of neutralization buffer.

-

Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-SLAMF1 antibody.

In Vitro Kinase Assay for Fyn Activation by SAP

This assay measures the ability of SAP to enhance the kinase activity of Fyn.[17][18][19]

a. Materials:

-

Recombinant purified Fyn and SAP proteins.

-

Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT.

-

ATP solution (with [γ-32P]ATP for radioactive detection, or unlabeled ATP for non-radioactive methods).

-

Substrate for Fyn (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).

-

SDS-PAGE and autoradiography or phosphotyrosine antibody detection reagents.

b. Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by adding kinase assay buffer, the Fyn substrate, and recombinant Fyn.

-

SAP Addition: Add recombinant SAP to the reaction mixture. As a control, have a reaction without SAP.

-

Initiation: Start the kinase reaction by adding the ATP solution. The final ATP concentration should be in the range of 10-100 µM.

-

Incubation: Incubate the reaction at 30°C for 15-30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. If using [γ-32P]ATP, expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate. If using unlabeled ATP, transfer the proteins to a membrane and perform a Western blot with an anti-phosphotyrosine antibody.

Flow Cytometry for NKT Cell Development in SAP-Deficient Mice

This protocol is used to analyze the impact of SAP deficiency on the development of NKT cells in mice.[3][13]

a. Materials:

-

Spleen, liver, and thymus from wild-type and SAP-deficient mice.

-

FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.

-

Fluorochrome-conjugated antibodies: anti-TCRβ, anti-NK1.1, anti-CD1d tetramer loaded with α-galactosylceramide.

-

Red blood cell lysis buffer.

-

Flow cytometer.

b. Protocol:

-

Single-Cell Suspension: Prepare single-cell suspensions from the spleen, liver, and thymus of wild-type and SAP-deficient mice. For the liver, perfuse the organ and isolate lymphocytes using a density gradient centrifugation method.

-

Red Blood Cell Lysis: Lyse red blood cells from the spleen and liver preparations using a lysis buffer.

-

Staining: Resuspend the cells in FACS buffer. Stain the cells with the anti-TCRβ and anti-NK1.1 antibodies, or with the CD1d tetramer, for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software. NKT cells are identified as TCRβ+NK1.1+ or CD1d-tetramer+ cells. Compare the percentage and absolute number of NKT cells between wild-type and SAP-deficient mice.

Conclusion

The SLAM-associated protein SAP is a critical regulator of lymphocyte signaling. Its unique dual mechanism of shielding activating signals from phosphatases and scaffolding the Fyn kinase to SLAM family receptors allows for precise control over a range of immune responses. Understanding the intricacies of the SAP-mediated signaling network is crucial for elucidating the pathophysiology of XLP and for the development of novel therapeutic strategies for this and other immune disorders. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted roles of this essential adaptor protein.

References

- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Regulation of NKT cell development by SAP, the protein defective in XLP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. SLAM family receptors and the SLAM-associated protein (SAP) modulate T cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. song.korea.ac.kr [song.korea.ac.kr]

- 9. Signaling for NKT cell development: the SAP–FynT connection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - Equilibrium dissociation constants for activating proximal binding partners in SLAM family receptor signal transduction. - figshare - Figshare [figshare.com]

- 11. Structural basis for the interaction of the free SH2 domain EAT-2 with SLAM receptors in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Defective NKT cell development in mice and humans lacking the adapter SAP, the X-linked lymphoproliferative syndrome gene product - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IC50 - Wikipedia [en.wikipedia.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dissection of SAP-dependent and SAP-independent SLAM family signaling in NKT cell development and humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Secreted Aspartyl Proteinase 4 (SAP4)

An In-depth Technical Guide on the Preliminary Biological Activity of Sap-IV (Secreted Aspartyl Proteinase 4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary data on the biological activity of Secreted Aspartyl Proteinase 4 (SAP4), a key virulence factor in the pathogenic fungus Candida albicans. This document details quantitative data from various studies, outlines experimental protocols for the assessment of SAP4 activity and gene expression, and visualizes the regulatory pathways governing its production.

Candida albicans, an opportunistic fungal pathogen, is a significant cause of mucosal and systemic infections in humans. Its ability to cause disease is dependent on a range of virulence factors, among which the secreted aspartyl proteinases (SAPs) play a crucial role. The SAP gene family in C. albicans consists of 10 members (SAP1 to SAP10), with each isoenzyme exhibiting distinct expression patterns and substrate specificities, suggesting specialized roles in the infection process.

SAP4, along with the highly homologous SAP5 and SAP6, forms a distinct subfamily. The expression of SAP4 is strongly associated with the morphological transition from yeast to hyphal form, a key step in tissue invasion.[1] These proteinases are thought to contribute to pathogenesis by degrading host tissues, facilitating nutrient acquisition, and evading the host immune response.[2] Given its role in virulence, SAP4 is a potential target for the development of novel antifungal therapies.

Quantitative Data on SAP4 Biological Activity

The following tables summarize the quantitative data on the expression of the SAP4 gene in C. albicans under various conditions and the effects of inhibitory compounds.

Table 1: Gene Expression of SAP4 in Clinical Isolates of Candida albicans

| Sample Type | Total Isolates | Isolates with SAP4 Gene (%) | Phenotypic Proteinase Activity (%) | Reference |

| Various Clinical Samples | 119 | 94.7% | 64.7% | [3] |

| Vulvovaginal Candidiasis | 204 | 88.7% | 63.2% | [4] |

Table 2: Inhibition of SAP4 Gene Expression

| Inhibitor | Target | Concentration | Effect on SAP4 Expression | Reference |

| NK95 Peptide | SAP4 mRNA | 48 hours post-treatment | 45% reduction | [5][6] |

| Fluconazole | C. albicans | 2x MIC | Suppression of SAP4 expression | [7] |

| Allicin | C. albicans | 2x MIC | No effect on SAP4 expression | [7] |

Table 3: Inhibitory Concentrations of NK95 Peptide against C. albicans

| Parameter | Value (µg/mL) | Reference |

| MIC50 | 31.25 | [6] |

| MIC90 | 62.5 | [6] |

| MFC | 125 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of SAP4.

Phenotypic Detection of Proteinase Activity

This protocol is used to qualitatively assess the production of extracellular proteinases by C. albicans.

-

Media Preparation: Prepare bovine serum albumin (BSA) agar plates. The medium consists of yeast carbon base, glucose, and BSA.

-

Inoculation: Streak the C. albicans isolates onto the BSA agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Observation: A zone of clearance around the colonies indicates proteinase activity, resulting from the degradation of BSA. The diameter of the clearance zone is proportional to the level of enzymatic activity.

Molecular Detection of the SAP4 Gene by PCR

This protocol describes the detection of the SAP4 gene in C. albicans isolates.

-

DNA Extraction: Isolate genomic DNA from C. albicans cultures grown in yeast extract peptone dextrose (YEPD) broth.

-

PCR Amplification:

-

Primers: Use primers specific for the SAP4 gene.

-

Reaction Mixture: Prepare a PCR reaction mixture containing the extracted DNA, SAP4-specific primers, dNTPs, Taq polymerase, and PCR buffer.

-

PCR Conditions: Perform PCR using the following thermocycling conditions:

-

Initial denaturation: 94°C for 3 minutes.

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 53°C for 1 minute.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 10 minutes.[3]

-

-

-

Agarose Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel to visualize the amplified SAP4 gene fragment.

Quantitative Real-Time RT-PCR for SAP4 Gene Expression

This protocol allows for the quantification of SAP4 mRNA levels.

-

RNA Extraction: Extract total RNA from C. albicans cells grown under specific conditions (e.g., in the presence of an inhibitor or in a specific growth medium).

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR:

-

Reaction Mixture: Prepare a real-time PCR reaction mixture containing the synthesized cDNA, SAP4-specific primers and probe, and a suitable master mix.

-

Thermocycling Conditions:

-

Reverse transcription: 50°C for 30 minutes.

-

Initial denaturation: 95°C for 15 minutes.

-

45 cycles of:

-

Denaturation: 94°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.[8]

-

-

-

-

Data Analysis: Normalize the SAP4 expression levels to a housekeeping gene (e.g., ACT1 or CEF3). Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the regulatory pathway of SAP4 expression and a general experimental workflow for studying its activity.

Caption: Regulation of SAP4 gene expression in Candida albicans.

Caption: General experimental workflow for studying SAP4.

Conclusion

The preliminary data strongly support the role of SAP4 as a significant virulence factor in Candida albicans. Its expression is tightly regulated and associated with the invasive hyphal form of the fungus. The quantitative data on gene expression and its inhibition provide a foundation for further research into the precise mechanisms of SAP4-mediated pathogenesis and for the development of targeted antifungal therapies. The detailed experimental protocols provided herein offer a standardized approach for researchers in the field. Further investigation into the specific substrates of SAP4 and its interaction with host components will be crucial for a complete understanding of its biological activity.

References

- 1. Candida albicans Hyphal Formation and the Expression of the Efg1-Regulated Proteinases Sap4 to Sap6 Are Required for the Invasion of Parenchymal Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Candida albicans Secreted Aspartyl Proteinases in Virulence and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenotypic and molecular detection of virulence factor genes SAP4 and PLB in Candida albicans isolates from the Western part of India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biofilm Formation and Aspartyl Proteinase Activity and Their Association with Azole Resistance Among Candida albicans Causing Vulvovaginal Candidiasis, Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ircmj.com [ircmj.com]

- 6. Investigation of the Inhibitory Effects of the Designed NK95 Peptide on Expression of SAP4-SAP6 Genes of Candida albicans in Comparison with Caspofungin [ircmj.com]

- 7. Expression analysis of SIR2 and SAPs1-4 gene expression in Candida albicans treated with allicin compared to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative expression of the Candida albicans secreted aspartyl proteinase gene family in human oral and vaginal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

Sap-IV structural analysis and chemical properties

- 1. SAP IV. A Structural Analysis Program for Static and Dynamic Response of Linear Systems. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 2. SAP-4, Static and Dynamic Linear System Stress Analysis for Various Structures [oecd-nea.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Minsky DTIC [dtic.minsky.ai]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The SAP, a new family of proteins, associate and function positively with the SIT4 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mybiosource.com [mybiosource.com]

- 10. The adaptor molecule SAP plays essential roles during invariant NKT cell cytotoxicity and lytic synapse formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The adaptor molecule signaling lymphocytic activation molecule-associated protein (SAP) regulates IFN-gamma and IL-4 production in V alpha 14 transgenic NKT cells via effects on GATA-3 and T-bet expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical and Genetic Evidence for a SAP-PKC-θ Interaction Contributing to IL-4 Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Chikusetsusaponin IVa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chikusetsusaponin IVa (CS-IVa) is a triterpenoid saponin that has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of CS-IVa, focusing on its applications in oncology, inflammatory diseases, and metabolic disorders. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Therapeutic Areas and Molecular Mechanisms

Chikusetsusaponin IVa has demonstrated significant therapeutic potential across a range of disease models. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways implicated in cancer, inflammation, and metabolic dysregulation.

Anticancer Activity

CS-IVa exhibits potent anticancer effects in various cancer cell lines, including endometrial and ovarian cancer.[1][2] Its primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell migration and invasion.[2]

A key therapeutic target in its anticancer activity is the intracellular production of Reactive Oxygen Species (ROS) .[1] Increased ROS levels in cancer cells trigger downstream apoptotic pathways, leading to programmed cell death.

Anti-inflammatory Effects

CS-IVa has demonstrated significant anti-inflammatory properties, making it a candidate for the treatment of autoimmune disorders such as rheumatoid arthritis.[3] Its anti-inflammatory effects are mediated through the suppression of pro-inflammatory cytokines and enzymes.

The primary signaling pathways targeted by CS-IVa in inflammation include:

-

NF-κB Signaling : CS-IVa inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response. This leads to the downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4]

-

MAPK Signaling : CS-IVa also suppresses the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, further contributing to its anti-inflammatory effects.[4]

-

JAK/STAT Signaling : In the context of rheumatoid arthritis, CS-IVa has been shown to inhibit the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which is crucial for cytokine signaling in autoimmune diseases.[3]

Metabolic Disease Modulation

CS-IVa shows promise in the management of type 2 diabetes by protecting pancreatic β-cells and improving glucose metabolism.[5][6]

Key therapeutic targets in metabolic disease include:

-

Wnt/β-catenin/TCF7L2 Pathway : CS-IVa activates this pathway, which is involved in β-cell survival and regeneration.[5][6]

-

AMP-Activated Protein Kinase (AMPK) : CS-IVa is a novel activator of AMPK, a central regulator of cellular energy homeostasis. AMPK activation by CS-IVa enhances glucose uptake and fatty acid oxidation.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological effects of Chikusetsusaponin IVa.

Table 1: In Vitro Anticancer Activity of Chikusetsusaponin IVa

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| HEY | Ovarian Cancer | MTT Assay | IC50 | < 10 µM | [8] |

| A2780 | Ovarian Cancer | MTT Assay | IC50 | < 10 µM | [8] |

| HEC1B | Endometrial Cancer | Apoptosis Assay | Apoptosis Induction | Dose-dependent increase (12.5-50 µM) | [9] |

Table 2: In Vitro Anti-inflammatory Activity of Chikusetsusaponin IVa

| Cell Line | Stimulant | Measured Mediators | Effect | Concentration | Reference |

| THP-1 Macrophages | LPS | iNOS, COX-2, IL-1β, IL-6, TNF-α | Marked decrease in mRNA and protein levels | 50-200 µg/mL | [4] |

| RAW264.7 | LPS | NO, PGE2, TNF-α, IL-6, IL-1β | Inhibition of production | 3.125-12.5 µg/mL | [9] |

Table 3: In Vivo Effects of Chikusetsusaponin IVa in Disease Models

| Disease Model | Animal | Treatment | Key Findings | Reference |

| Collagen-Induced Arthritis | Mice | 50-100 mg/kg | Reduced arthritis index and paw thickness | [9] |

| Type 2 Diabetes | Rats | Oral administration | Decreased blood glucose, triglycerides, and FFA | [7] |

| Type 2 Diabetes | Mice | Not specified | Protected β-cell apoptosis, normalized blood glucose | [6] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Chikusetsusaponin IVa.

Caption: Inhibition of the JAK/STAT signaling pathway by Chikusetsusaponin IVa.

Caption: Inhibition of the NF-κB signaling pathway by Chikusetsusaponin IVa.

Caption: Activation of the Wnt/β-catenin/TCF7L2 signaling pathway by Chikusetsusaponin IVa.

Experimental Protocols

This section provides an overview of key experimental methodologies for assessing the therapeutic potential of Chikusetsusaponin IVa.

Cell Viability and Cytotoxicity Assays

1. MTT/MTS Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Principle : Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure :

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of CS-IVa for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

-

Principle : LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of lysed cells.

-

Procedure :

-

Culture and treat cells as described for the MTT/MTS assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the LDH substrate.

-

Incubate and measure the absorbance to quantify LDH activity.

-

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Principle : Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure :

-

Treat cells with CS-IVa.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Principle : Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Procedure :

-

Lyse treated and untreated cells to extract proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to measure the expression levels of specific genes.

-

Principle : RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified by PCR using gene-specific primers. Quantitative RT-PCR (qRT-PCR) allows for the quantification of gene expression.

-

Procedure :

-

Isolate total RNA from treated and untreated cells.

-

Synthesize cDNA from the RNA using a reverse transcriptase.

-

Perform PCR or qPCR using primers for the target gene and a reference gene (e.g., GAPDH, β-actin).

-

For qPCR, SYBR Green or a fluorescent probe is used to monitor DNA amplification in real-time.

-

Analyze the results to determine the relative expression of the target gene.

-

Animal Models

1. Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for studying rheumatoid arthritis.

-

Induction : Mice (e.g., DBA/1 strain) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is given 21 days later.[10]

-

Assessment : Arthritis development is monitored by scoring paw swelling and inflammation. Histological analysis of the joints can be performed to assess cartilage and bone destruction.

-

Treatment : CS-IVa can be administered orally or via injection before or after the onset of arthritis to evaluate its therapeutic efficacy.

2. Streptozotocin (STZ)-Induced Diabetes in Rodents

This model is used to study type 1 and type 2 diabetes.

-

Induction : Diabetes is induced by injecting STZ, a chemical that is toxic to pancreatic β-cells. The dose and regimen of STZ can be adjusted to model type 1 or type 2 diabetes.[11]

-

Assessment : Blood glucose levels, insulin levels, and glucose tolerance are monitored. Pancreatic islets can be examined histologically.

-

Treatment : CS-IVa can be administered to assess its effects on blood glucose control, insulin secretion, and β-cell function.

Conclusion

Chikusetsusaponin IVa is a promising natural product with a wide range of therapeutic applications. Its ability to modulate multiple key signaling pathways in cancer, inflammation, and metabolic diseases makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

- 1. Chikusetsusaponin Iva induces apoptosis and inhibits proliferation in endometrial cancer via promoting reactive oxygen species (ROS) production [ejgo.net]

- 2. Chikusetsusaponin IVa methyl ester induces G1 cell cycle arrest, triggers apoptosis and inhibits migration and invasion in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and osteoprotective effects of Chikusetsusaponin Ⅳa on rheumatoid arthritis via the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of Chikusetsusaponin IVa on lipopolysaccharide-induced pro-inflammatory responses in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chikusetsu saponin IVa protects pancreatic β cell against intermittent high glucose-induced injury by activating Wnt/β-catenin/TCF7L2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chikusetsu saponin IVa protects pancreatic β cell against intermittent high glucose-induced injury by activating Wnt/β-catenin/TCF7L2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chondrex.com [chondrex.com]

- 11. How to create an experimental diabetes mellitus model? [pharmacia.pensoft.net]

A Comprehensive Technical Guide to In Vitro and In Vivo Studies of Saponin-IV Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro and in vivo studies conducted on two prominent Saponin-IV analogs: Astragaloside IV (AS-IV) and Soyasaponin IV. This document is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a structured summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

Saponin-IV analogs, particularly Astragaloside IV and Soyasaponin IV, have garnered significant scientific interest due to their diverse pharmacological activities. These natural compounds, extracted from medicinal plants, have demonstrated potent anti-inflammatory, anti-cancer, and neuroprotective properties in a multitude of preclinical studies. This guide synthesizes the current scientific literature to provide a comparative analysis of their efficacy and mechanisms of action, both in controlled laboratory settings (in vitro) and in living organisms (in vivo). The information presented herein is intended to facilitate further research and development of these promising therapeutic agents.

Data Presentation: Quantitative Analysis of Sap-IV Efficacy

The following tables summarize the key quantitative data from various in vitro and in vivo studies on Astragaloside IV and Soyasaponin IV, providing a clear comparison of their biological activities.

Astragaloside IV (AS-IV) Quantitative Data

| Study Type | Model/Cell Line | Key Parameter | Value | Observed Effect |

| In Vitro | Acetylcholinesterase Inhibition | IC50 | 4.0 µM | Inhibition of acetylcholinesterase |

| In Vitro | U251 (Glioma) Cells | Concentration | Dose-dependent | Inhibition of proliferation, migration, and invasion[1] |

| In Vitro | Synoviocytes (Rheumatoid Arthritis) | Concentration | 5, 20, 50 mg/ml | Inhibition of LPS-stimulated proliferation and inflammatory response |

| In Vivo | Liver Cirrhosis (Rat Model) | Dosage | 20 ml/kg/day | Reduction of liver injury and inflammation |

| In Vivo | Atherosclerosis (Rat Model) | Treatment Duration | 8 weeks | Alleviation of atherosclerotic plaques |

| In Vivo | Neurological Disorders (Mouse Models) | Dosage | 10-200 mg/kg | Neuroprotective effects |

| In Vivo | Rheumatoid Arthritis (Rat Model) | Dosage | 100 mg/kg/day | Suppression of joint inflammation[2] |

Soyasaponin IV Quantitative Data

| Study Type | Model/Cell Line | Key Parameter | Value | Observed Effect |

| In Vitro | MCF-7 (Breast Cancer) Cells | IC50 | 32.54 ± 2.40 µg/mL | Cytotoxic activity |

| In Vivo | Ehrlich Ascites Carcinoma (Mouse Model) | Dosage | 50 mg/kg | 78.90% reduction in tumor weight, 73.42% reduction in tumor volume[3] |

| In Vivo | Ehrlich Ascites Carcinoma (Mouse Model) | Dosage | 100 mg/kg | 92.18% reduction in tumor weight, 88.28% reduction in tumor volume[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data tables.

In Vitro Assays

1. MTT Assay for Cell Viability (General Protocol)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding:

-

For adherent cells (e.g., U251, MCF-7, synoviocytes), seed cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well.

-

For suspension cells, a density of 0.5-1.0 x 10⁵ cells/ml is generally recommended.

-

Incubate the plates overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Treatment:

-

Prepare stock solutions of Astragaloside IV or Soyasaponin IV in a suitable solvent (e.g., DMSO).

-

Treat the cells with a range of concentrations of the test compound. Include a vehicle control (solvent only).

-

Incubation times can vary, but 24, 48, or 72 hours are common.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

In Vivo Models

1. Collagen-Induced Arthritis (CIA) in Rats

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate anti-arthritic therapies.

-

Animals: Female Lewis or Wistar rats are commonly used as they are susceptible to CIA.

-

Induction:

-

Prepare an emulsion of bovine or porcine type II collagen (1-2 mg/mL) in Incomplete Freund's Adjuvant (IFA).[4]

-

On day 0, administer an intradermal injection of the collagen-IFA emulsion at the base of the tail or at multiple sites on the lower back.[4]

-

A booster injection of the same emulsion is typically given on day 7.[4]

-

-

Treatment Protocol:

-

Dosing can be prophylactic (starting before or at the time of induction), semi-established (starting after induction but before the onset of symptoms), or therapeutic (starting after the onset of clinical symptoms).[4]

-

Astragaloside IV can be administered orally (e.g., 100 mg/kg/day) or via other routes such as intraperitoneal (IP) or intravenous (IV) injection.[2]

-

-

Assessment of Arthritis:

-

Clinical Scoring: Monitor the animals regularly for signs of arthritis, including paw swelling, erythema, and joint stiffness. A scoring system (e.g., 0-4 for each paw) is used to quantify the severity of arthritis.

-

Paw Volume/Thickness: Measure the volume or thickness of the paws using a plethysmometer or calipers.

-

Histopathology: At the end of the study, collect the joints for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Measure the serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies.

-

2. Ehrlich Ascites Carcinoma (EAC) in Mice

The EAC model is a rapidly growing tumor model used for screening anti-cancer agents.

-

Animals: Swiss albino or BALB/c mice are commonly used.

-

Tumor Induction:

-

EAC cells are maintained in the peritoneal cavity of donor mice.

-

Aspirate the ascitic fluid from a donor mouse and dilute it with sterile saline.

-

Inject a specific number of viable EAC cells (e.g., 2 x 10⁶ cells) intraperitoneally into the experimental mice.[5]

-

-

Treatment Protocol:

-

Treatment can be initiated 24 hours after tumor inoculation.

-

Soyasaponin IV can be administered orally at doses of 50 and 100 mg/kg daily for a specified period (e.g., 14 days).[3]

-

-

Assessment of Anti-Tumor Activity:

-

Tumor Growth: Monitor the body weight of the mice, as an increase can indicate the growth of the ascitic tumor.

-

Tumor Volume and Weight: At the end of the experiment, sacrifice the mice, collect the ascitic fluid, and measure its volume. For solid tumors, excise and weigh the tumor mass.

-

Cell Viability: Determine the viability of the EAC cells in the ascitic fluid using a dye exclusion method (e.g., trypan blue).

-

Survival Rate: Monitor the survival of the animals over a longer period.

-

Biochemical and Histopathological Analysis: Analyze relevant biomarkers in serum and perform histopathological examination of organs.

-

Signaling Pathways and Experimental Workflows

This section provides visual representations of the key signaling pathways modulated by Astragaloside IV and Soyasaponin IV, as well as typical experimental workflows, using the DOT language for Graphviz.

Signaling Pathways

Astragaloside IV (AS-IV) Signaling

AS-IV has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.

References

- 1. Astragaloside IV inhibits progression of glioma via blocking MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. inotiv.com [inotiv.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Introduction to the SAP Gene Family

An In-depth Technical Guide on the Core Functions of Secreted Aspartyl Protease 4 (SAP4) in Candida albicans

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the early research concerning the function of Secreted Aspartyl Protease 4 (SAP4), a key virulence factor in the pathogenic fungus Candida albicans.

Candida albicans, an opportunistic human pathogen, possesses a family of at least 10 secreted aspartyl proteases (SAPs), which are considered major virulence factors.[1][2] These enzymes play a crucial role in the fungus's ability to colonize, invade host tissues, and evade the immune system.[2][3] The SAP gene family is functionally diverse, with different members being expressed at various stages of infection and in response to different environmental cues.[1][4] The SAP4, SAP5, and SAP6 genes form a distinct subgroup, often co-regulated and associated with the hyphal morphology of the fungus, which is critical for tissue invasion.[5]

Core Functions of SAP4

Early research has identified SAP4 as a pivotal contributor to the pathogenesis of C. albicans. Its functions are multifaceted, ranging from nutrient acquisition to direct interaction with host cells.

Role in Virulence and Tissue Invasion

SAP4, along with SAP5 and SAP6, is predominantly expressed during systemic infections and is strongly associated with the invasive hyphal form of the fungus.[1][6] Studies using murine models of systemic candidiasis have shown that mutants lacking the SAP4-6 gene cluster exhibit significantly reduced virulence and tissue damage, particularly in organs like the liver and pancreas.[1][6] This indicates that these proteases are not just markers for hyphae but are active contributors to the invasion process.[1] The proposed mechanisms for their role in virulence include:

-

Degradation of Host Proteins: SAPs can digest a wide array of host proteins, which facilitates nutrient acquisition and breaks down physical barriers, allowing for deeper tissue penetration.[2][7]

-

Evasion of Host Defenses: By degrading components of the host immune system, such as immunoglobulins and the salivary antimicrobial peptide histatin-5, SAP4 helps the fungus to evade immune clearance.[2][7]

-

Induction of Host Cell Apoptosis: A novel "Trojan horse" mechanism has been described for SAPs 4-6. These proteases contain RGD/KGD motifs that bind to integrins on epithelial cells, leading to their internalization into endosomes and lysosomes.[8] Inside the host cell, their proteolytic activity can lead to lysosomal membrane permeabilization, triggering caspase activation and apoptosis.[8] This mechanism may create lesions in mucosal surfaces, facilitating systemic invasion.[8]

Substrate Specificity

SAP4 is an acidic hydrolase with preferential cleavage sites at the carboxyl end of hydrophobic amino acids.[7] Its optimal pH for activity against a casein substrate is 5.0.[7] The known substrates for SAP4 and its closely related homologues are summarized in the table below.

Quantitative Data Summary

The following table summarizes key quantitative data related to the function and characteristics of SAP4.

| Parameter | Value / Observation | Reference(s) |

| Gene Family Subgroup | SAP4, SAP5, SAP6 | [5] |

| Molecular Weight (Secreted) | ~43 kDa (for Sap4/6) | [9][10] |

| Optimal pH (Casein substrate) | 5.0 | [7] |

| Expression Correlation | Strongly associated with hyphal formation and systemic infection. | [1][6][9] |

| Key Substrates | Casein, Keratin, Hemoglobin, Histatin-5 | [7] |

| Insulin B Chain Cleavage | Fails to cleave Leu-Tyr, Tyr-Leu, and Phe-Phe bonds. | [7] |

| Histatin-5 Cleavage Rank | SAP2 > SAP9 > SAP3 > SAP7 > SAP4 > SAP1 > SAP8 | [7] |

| Role in Virulence | Mutants lacking SAP4-6 show strongly reduced invasiveness and tissue damage. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the study of SAP4 function. Below are protocols for key experiments cited in early research.

Analysis of SAP4 Gene Expression via Reverse Transcriptase PCR (RT-PCR)

This protocol is a generalized procedure based on methodologies for analyzing C. albicans gene expression.[11][12][13]

Objective: To quantify the mRNA levels of the SAP4 gene in C. albicans under specific experimental conditions (e.g., during hyphal induction).

Methodology:

-

RNA Extraction:

-

Grow C. albicans cultures to the desired phase under inducing (e.g., in media containing serum at 37°C) and non-inducing (e.g., YEPD medium at 30°C) conditions.

-

Harvest cells by centrifugation at 4°C.

-

Total RNA is extracted using a hot acid phenol method or a commercial kit (e.g., RNeasy, Qiagen) with a mechanical disruption step (e.g., bead beating with glass beads) to ensure efficient lysis of the fungal cell wall.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

-

The reaction is typically performed at 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes.

-

-

Real-Time PCR (qPCR):

-

Design specific primers for the SAP4 gene and a reference (housekeeping) gene, such as ACT1, for normalization.[14] Primers should be designed to amplify a product of 100-200 bp.

-

Perform qPCR using a SYBR Green-based master mix or a probe-based system (e.g., TaqMan).

-

A typical thermal cycling profile is: initial denaturation at 95°C for 5-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

-

Calculate the relative expression of SAP4 using the ΔΔCt method, normalizing to the ACT1 reference gene.

-

Purification of Recombinant SAP Proteins

This protocol outlines a general approach for expressing and purifying recombinant SAP proteins for functional studies, as performed for various SAPs.[15][16]

Objective: To obtain pure, active recombinant Sap4 protein for biochemical assays and interaction studies.

Methodology:

-

Cloning and Expression Vector Construction:

-

Amplify the coding sequence of SAP4 (excluding the native signal peptide) from C. albicans genomic DNA using PCR with primers that add appropriate restriction sites and a His-tag sequence (e.g., 6xHis) at the N- or C-terminus.

-

Clone the PCR product into a suitable expression vector, such as pET for E. coli or pPICZ for Pichia pastoris. The choice of expression system may depend on the need for post-translational modifications like glycosylation.

-

-

Protein Expression:

-

Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or P. pastoris X-33).

-

Induce protein expression according to the vector system's requirements (e.g., with IPTG for E. coli or methanol for P. pastoris).

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation. If the protein is secreted (common in Pichia systems), the supernatant is collected. If expressed intracellularly (E. coli), resuspend the cell pellet in lysis buffer.

-

Lyse the cells using sonication or a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the His-tagged Sap4 protein from the soluble fraction or supernatant using Nickel-NTA affinity chromatography under native or denaturing conditions.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the bound protein using a buffer containing a high concentration of imidazole.

-

If purified under denaturing conditions, refold the protein using a stepwise dialysis procedure against buffers with decreasing concentrations of the denaturant (e.g., urea).

-

-

Purity and Concentration Assessment:

-

Analyze the purity of the eluted fractions by SDS-PAGE.

-

Determine the protein concentration using a Bradford or BCA assay.

-

Confirm protein identity via Western blot using an anti-His-tag antibody or a specific anti-Sap4 antibody.

-

Visualizations of Pathways and Workflows

Signaling and Virulence Pathway of SAP4-6

Caption: The dual mechanism of SAP4-6 in C. albicans virulence.

Experimental Workflow for SAP4 Gene Expression Analysis

References

- 1. Candida albicans Hyphal Formation and the Expression of the Efg1-Regulated Proteinases Sap4 to Sap6 Are Required for the Invasion of Parenchymal Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Candida albicans Secreted Aspartyl Proteinases in Virulence and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. pnas.org [pnas.org]

- 5. HIV aspartyl protease inhibitors as promising compounds against Candida albicans André Luis Souza dos Santos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Candida albicans hyphal formation and the expression of the Efg1-regulated proteinases Sap4 to Sap6 are required for the invasion of parenchymal organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Candida albicans secreted aspartic proteases 4-6 induce apoptosis of epithelial cells by a novel Trojan horse mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Differential secretion of Sap4-6 proteins in Candida albicans during hyphae formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. RT-PCR detection of Candida albicans ALS gene expression in the reconstituted human epithelium (RHE) model of oral candidiasis and in model biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iem.modares.ac.ir [iem.modares.ac.ir]

- 14. A quest to find good primers for gene expression analysis of Candida albicans from clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expression and Purification along with Evaluation of Serological Response and Diagnostic Potential of Recombinant Sap2 Protein from C. parapsilosis for Use in Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

It appears there may be some ambiguity in the term "Sap-IV," as search results point to two distinct biological entities: SLAM-associated protein (SAP) , an adapter protein in immune signaling, and Secreted Aspartic Proteinase 4 (SAP4) , a fungal enzyme. Given the request for information on signaling pathways and drug development, this guide will focus on SLAM-associated protein (SAP) and its role in the immune system. Should your interest lie with Secreted Aspartic Proteinase 4, please note that this would be a separate topic requiring a different focus.

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLAM-associated protein (SAP), encoded by the SH2D1A gene, is a critical intracellular adapter protein primarily expressed in T lymphocytes, natural killer (NK) cells, and B cells. It plays a pivotal role in the modulation of immune responses by interacting with the Signaling Lymphocytic Activation Molecule (SLAM) family of receptors.[1][2][3][4] Defects in the SLAM-SAP signaling pathway can lead to severe immunological disorders, including X-linked lymphoproliferative disease (XLP), highlighting its importance in immune homeostasis.[1] This guide provides a comprehensive overview of the SLAM-SAP signaling pathway, potential therapeutic compounds, and relevant experimental methodologies.

The SLAM-SAP Signaling Pathway

The SLAM family of receptors are cell-surface molecules that regulate immune cell activation and differentiation.[3] Upon ligand binding, these receptors become phosphorylated and recruit SAP. SAP, in turn, recruits and activates the Src-family kinase Fyn, initiating a downstream signaling cascade.[4] This pathway influences T helper cell differentiation, antibody production, and the generation of memory B cells.[1][3]

Key downstream effectors of the SLAM-SAP pathway include:

-

Phosphoinositide 3-kinase (PI3K)

-

Ras GTPase activating protein (RasGAP) [1]

-

Nuclear factor-κB (NF-κB) [1]

-

GATA-3 , a key transcription factor for T helper 2 (Th2) cell differentiation.[1]

The activation of this pathway generally promotes a Th2-biased immune response, characterized by the production of cytokines such as IL-4, IL-5, and IL-13.[1]

Below is a diagram illustrating the core SLAM-SAP signaling cascade.

Caption: The SLAM-SAP signaling pathway, initiating from the cell membrane and culminating in the nucleus.

Therapeutic Compounds and Analogs

The development of small molecule modulators of the SLAM-SAP pathway is an active area of research. While specific "this compound" compounds are not explicitly detailed in the initial search, the broader field of kinase inhibitors and modulators of protein-protein interactions offers potential avenues for targeting this pathway.

Research has focused on identifying compounds that can either inhibit or enhance the signaling cascade, depending on the therapeutic goal. For example, in autoimmune diseases where a Th2 response is pathogenic, inhibitors would be desirable. Conversely, in conditions requiring a robust antibody response, such as during vaccination, pathway enhancers could be beneficial.[3]

Currently, there is a lack of publicly available, specific small molecule compounds that directly target the SAP protein. Research has primarily utilized monoclonal antibodies against SLAM family receptors to modulate the pathway.[2][4]

Quantitative Data

As specific small molecule modulators of SAP are not well-documented in the public domain, a comprehensive table of IC50/EC50 values is not feasible at this time. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters in drug discovery, quantifying the potency of a compound in inhibiting or activating a biological process, respectively.[6][7] For any newly developed compounds targeting the SLAM-SAP pathway, these values would be determined through in vitro assays.

| Compound ID | Target | Assay Type | IC50/EC50 (nM) | Cell Line | Reference |

| Hypothetical Inhibitor 1 | SAP-Fyn Interaction | Protein-Protein Interaction Assay | Data not available | Jurkat | N/A |

| Hypothetical Activator 1 | SLAM Receptor | Reporter Gene Assay | Data not available | HEK293 | N/A |

Note: This table is for illustrative purposes only, as specific quantitative data for small molecule modulators of SAP are not currently available in the provided search results.

Experimental Protocols

The study of the SLAM-SAP signaling pathway and the screening for potential modulators involve a variety of experimental techniques.

Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions

This method is used to determine if two proteins, such as SAP and Fyn, interact in a cellular context.

Protocol:

-

Lyse cells expressing the proteins of interest.

-

Incubate the cell lysate with an antibody specific to one of the proteins (the "bait").

-

Add protein A/G beads to pull down the antibody-protein complex.

-

Wash the beads to remove non-specific binding partners.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by Western blotting using an antibody against the second protein (the "prey").

Flow Cytometry for Intracellular Cytokine Staining

This technique is used to measure the production of cytokines, such as IL-4, at the single-cell level.

Protocol:

-

Stimulate T cells in vitro with appropriate activators (e.g., anti-CD3/CD28 antibodies).

-

Treat the cells with a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.

-

Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4).

-

Fix and permeabilize the cells.

-

Stain the cells with a fluorescently labeled antibody against the intracellular cytokine of interest (e.g., anti-IL-4).

-

Analyze the cells using a flow cytometer.

Below is a workflow diagram for a typical drug screening process targeting the SLAM-SAP pathway.

References

- 1. scielo.br [scielo.br]

- 2. The role of the SLAM-SAP signaling pathway in the modulation of CD4+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of SAP dependent T:B cell interactions as a strategy to improve vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical and Genetic Evidence for a SAP-PKC-θ Interaction Contributing to IL-4 Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

Introduction to the Sap-IV Family as a Therapeutic Target

An In-depth Technical Guide to the Inhibitors of the Secreted Aspartyl Proteinase (Sap) Family of Candida albicans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of compounds targeting the Secreted Aspartyl Proteinase (Sap) family of enzymes from Candida albicans, with a particular focus on the Sap4, Sap5, and Sap6 isoforms, which are critical virulence factors in invasive candidiasis. This document summarizes quantitative data on inhibitors, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Candida albicans is a major opportunistic fungal pathogen in humans. Its ability to cause disease is dependent on the expression of various virulence factors, among which the family of ten Secreted Aspartyl Proteinases (Saps) plays a pivotal role.[1] These enzymes are involved in a wide range of processes that facilitate fungal pathogenesis, including nutrient acquisition, adhesion to host cells, tissue invasion, and evasion of the host immune response.

The Sap family is divided into subfamilies based on sequence homology. The Sap4, Sap5, and Sap6 proteins form a distinct subgroup (often referred to in the context of "Sap-IV, -V, and -VI") that is predominantly expressed during the hyphal transition, a morphological change strongly associated with tissue invasion.[2] This makes the Sap4-6 subgroup a particularly attractive target for the development of novel antifungal therapies aimed at attenuating the virulence of C. albicans. Inhibiting these specific proteases offers a promising strategy to combat candidiasis, potentially in conjunction with existing antifungal agents.

Quantitative Data on Sap Inhibitors

The following tables summarize the available quantitative data for various compounds that either directly inhibit Sap enzymes or affect their expression and downstream cellular functions.

Table 1: Direct Enzymatic Inhibition Data

| Compound | Target Enzyme | Inhibitor Type | K_i_ (nM) | IC_50_ (nM) | Reference(s) |

| Pepstatin A | C. albicans Sap2 | Aspartyl Protease Inhibitor | 2.9 | 27 | [1] |

| Pepstatin A | Pepsin | Aspartyl Protease Inhibitor | - | 4.5 | [3] |

| Pepstatin A | HIV Protease | Aspartyl Protease Inhibitor | - | ~2000 | [4] |

| Iva-Val-(3S,4S)-Sta-Ala-NHiC₅H₁₁ | Pepsin | Pepstatin Analogue | 1.0 | - | [5] |

| Cyclic Pepstatin Analogue | Pepsin | Pepstatin Analogue | < 1.0 | - | [6] |

| Cyclic Pepstatin Analogue | Penicillopepsin | Pepstatin Analogue | 3.94 | - | [6] |

Note: Data for Sap4-6 specifically is limited; Sap2 is a closely related and well-studied homologue.

Table 2: Cellular and Gene Expression Inhibition Data

| Compound/Agent | Assay Type | Target/Effect | Concentration | Result | Reference(s) |

| Ritonavir | Adhesion to epithelial cells | Inhibition of Sap-mediated adhesion | 4 µM | Significant inhibition | [7] |

| Indinavir | Adhesion to epithelial cells | Inhibition of Sap-mediated adhesion | 4 µM | Significant inhibition | [7] |

| Saquinavir | Adhesion to epithelial cells | Inhibition of Sap-mediated adhesion | 20 µM | Significant inhibition | [7] |

| Lopinavir | Fungal Growth Inhibition | Inhibition of Sap activity | IC_50_ = 39.8 µM | - | [8] |

| NK95 Peptide | Broth Microdilution | Antifungal activity | MIC_50_ = 31.25 µg/mL | - | [9][10] |

| NK95 Peptide | Broth Microdilution | Antifungal activity | MIC_90_ = 62.5 µg/mL | - | [9][10] |

| NK95 Peptide | q-RT-PCR | SAP4 gene expression | MIC_90_ (48h) | 45% reduction | [9][10] |

| NK95 Peptide | q-RT-PCR | SAP5 gene expression | MIC_90_ (48h) | 85% reduction | [9][10] |

| NK95 Peptide | q-RT-PCR | SAP6 gene expression | MIC_90_ (48h) | 73% reduction | [9][10] |

| Fluconazole | q-RT-PCR | SAP4 gene expression | 2x MIC | Suppression of expression | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of Sap inhibitors.

In Vitro Enzymatic Inhibition Assay for Sap Activity

This protocol is a generalized procedure for determining the inhibitory activity of a compound against a purified Sap enzyme.

Materials:

-

Purified recombinant Sap4, Sap5, or Sap6 enzyme.

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Substrate: Bovine Serum Albumin (BSA) at a stock concentration of 10 mg/mL.

-

Test inhibitor compound at various concentrations.

-

Positive control inhibitor: Pepstatin A.

-

Trichloroacetic acid (TCA) solution (10% w/v).

-

Spectrophotometer.

Procedure:

-

Enzyme Preparation: Dilute the purified Sap enzyme in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.

-

Inhibitor Preparation: Prepare a serial dilution of the test compound in the assay buffer. A vehicle control (e.g., DMSO) should be prepared at the same concentration as in the test samples.

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, the test inhibitor (or vehicle/positive control), and the diluted Sap enzyme.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiation of Reaction: Add the BSA substrate to the reaction mixture to initiate the enzymatic reaction. The final volume should be standardized across all samples.

-

Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of 10% TCA solution. This will precipitate the undigested BSA.

-

Centrifugation: Centrifuge the samples to pellet the precipitated protein.

-

Quantification: Carefully transfer the supernatant, which contains the digested peptide fragments, to a new tube or microplate. Measure the absorbance of the supernatant at 280 nm. A higher absorbance indicates greater enzymatic activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC_50_ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of C. albicans to epithelial cells, a process mediated by Sap enzymes.

Materials:

-

C. albicans culture.

-

Human epithelial cell line (e.g., A549).

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS).

-

Test inhibitor compound.

-

Phosphate-buffered saline (PBS).

-

Methanol for fixing cells.

-

Giemsa stain for visualization.

-

Microscope.

Procedure:

-

Cell Culture: Grow the epithelial cells to confluence in a 96-well plate.

-

Fungal Culture: Grow C. albicans in a suitable broth overnight. Wash the fungal cells with PBS and resuspend to a standardized concentration.

-

Treatment: Treat the epithelial cells with various concentrations of the test inhibitor for a short period before adding the fungal cells.

-

Co-incubation: Add the prepared C. albicans suspension to the wells containing the epithelial cells and the test inhibitor.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent fungal cells.

-

Fixing and Staining: Fix the cells with methanol and then stain with Giemsa stain.

-

Quantification: Count the number of adherent fungal cells per a defined number of epithelial cells under a microscope.

-

Data Analysis: Calculate the percentage of adhesion inhibition for each inhibitor concentration compared to the untreated control.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to determine the effect of a compound on the expression of the SAP4, SAP5, and SAP6 genes.[10]

Materials:

-

C. albicans culture.

-

Test compound.

-

RNA extraction kit.

-

cDNA synthesis kit.[10]

-

qRT-PCR master mix.

-

Primers specific for SAP4, SAP5, SAP6, and a housekeeping gene (e.g., ACT1).

-

Real-time PCR instrument.

Procedure:

-

Culture and Treatment: Grow C. albicans in a hyphae-inducing medium and treat with the test compound at a specific concentration (e.g., MIC_90_).

-

RNA Extraction: Harvest the fungal cells at different time points (e.g., 24, 48, 72 hours) and extract total RNA using a suitable kit.[10]

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[10]

-

qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes (SAP4, SAP5, SAP6) normalized to the housekeeping gene. Calculate the fold change in gene expression in the treated samples compared to the untreated control.

Synthesis of Sap Inhibitors

The synthesis of specific small-molecule inhibitors for Sap4-6 is an area of active research. However, a well-established approach in the broader field of aspartyl protease inhibitors is the synthesis of analogues of pepstatin, a naturally occurring inhibitor. The following outlines a general strategy for the solid-phase peptide synthesis (SPPS) of a pepstatin analogue.[12]

Key Reagents:

-

Fmoc-protected amino acids.

-

Statine or a protected statine derivative (e.g., O-TBS-protected statine).[12]

-

Rink Amide resin.

-

Coupling reagents (e.g., HBTU, HOBt).

-

Base (e.g., DIPEA).

-

Deprotection reagent (e.g., 20% piperidine in DMF).

-

Cleavage cocktail (e.g., TFA/TIS/H₂O).

-

HPLC for purification.

General Procedure:

-

Resin Swelling: Swell the Rink Amide resin in a suitable solvent like DMF.

-

First Amino Acid Coupling: Remove the Fmoc protecting group from the resin and couple the first C-terminal Fmoc-protected amino acid using coupling reagents and a base.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence. The statine residue is incorporated in the same manner as other amino acids. Using an O-protected statine building block can improve the efficiency of the synthesis.[12]

-

N-terminal Capping: After the final amino acid is coupled, the N-terminus can be capped, for example, with isovaleric acid, to mimic the structure of pepstatin.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final compound using mass spectrometry and NMR.

Signaling Pathways and Experimental Workflows

Pathogenic Action of Sap4-6

The Sap4-6 proteases are key mediators of C. albicans virulence, particularly in the invasion of host tissues. One of their mechanisms involves the induction of apoptosis in epithelial cells.

Caption: Pathogenic mechanism of Sap4-6 and the point of intervention for inhibitors.

Experimental Workflow for Sap Inhibitor Screening

The process of identifying and characterizing novel inhibitors of Sap4-6 typically follows a multi-step workflow, starting from a large library of compounds and culminating in the identification of potent and selective leads.

Caption: A typical workflow for the screening and development of Sap4-6 inhibitors.

References

- 1. Candida albicans Secreted Aspartyl Proteinases in Virulence and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative expression of the Candida albicans secreted aspartyl proteinase gene family in human oral and vaginal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Synthesis of analogues of the carboxyl protease inhibitor pepstatin. Effects of structure on inhibition of pepsin and renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of new conformationally restricted analogues of pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HIV protease inhibitors attenuate adherence of Candida albicans to epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Investigation of the Inhibitory Effects of the Designed NK95 Peptide on Expression of SAP4-SAP6 Genes of Candida albicans in Comparison with Caspofungin [ircmj.com]

- 10. ircmj.com [ircmj.com]

- 11. Expression analysis of SIR2 and SAPs1-4 gene expression in Candida albicans treated with allicin compared to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Toxicity Profile of Saporin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of Saporin, a ribosome-inactivating protein (RIP) with significant applications in biomedical research and therapeutic development. This document summarizes key quantitative data, details experimental methodologies for toxicity assessment, and visualizes relevant biological pathways and experimental workflows. The information presented is intended to inform researchers, scientists, and drug development professionals on the critical safety considerations for the use of Saporin and its conjugates.

Introduction to Saporin